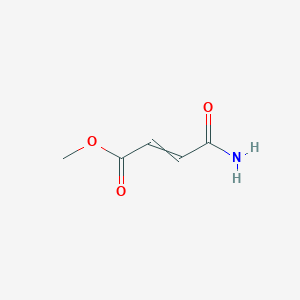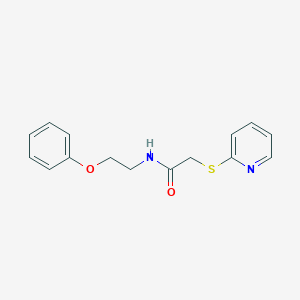![molecular formula C8H8F3N5S B12461445 5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B12461445.png)
5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of heterocyclic compounds It contains a pyrazole ring, a thiadiazole ring, and a trifluoropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,3-trifluoropropylhydrazine with a suitable thiadiazole precursor under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings .
Mecanismo De Acción
The mechanism of action of 5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane
- 3,3,3-trifluoropropyltrimethoxysilane
- methyl (3,3,3-trifluoropropyl)cyclotrisiloxane
Uniqueness
5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a pyrazole ring, a thiadiazole ring, and a trifluoropropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H8F3N5S |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
5-[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8F3N5S/c9-8(10,11)2-4-16-3-1-5(15-16)6-13-14-7(12)17-6/h1,3H,2,4H2,(H2,12,14) |
Clave InChI |
MMJBPTHOUVHKGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1C2=NN=C(S2)N)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}hexanamide](/img/structure/B12461367.png)
![4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12461389.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461396.png)
![2-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12461397.png)
![3,3-dimethyl-2-oxobutyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12461401.png)
![4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate](/img/structure/B12461405.png)


methanone](/img/structure/B12461409.png)

![2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B12461420.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12461427.png)
